3-[3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)propanamide
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Overview
Description
3-[3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)propanamide is a complex organic compound that features a quinoline moiety, an oxadiazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)propanamide typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The final step involves coupling the quinoline and oxadiazole intermediates with the methoxyphenyl group through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The quinoline moiety can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Functionalized methoxyphenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent due to the bioactive nature of quinoline and oxadiazole derivatives.
Materials Science: The compound’s unique structure may be useful in the development of organic semiconductors or as a component in light-emitting diodes (LEDs).
Biological Research: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with multiple molecular targets.
Mechanism of Action
The mechanism of action of 3-[3-(2-hydroxyquinolin-3-yl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)propanamide is likely multifaceted:
Molecular Targets: The compound may target enzymes or receptors involved in oxidative stress, inflammation, or cell proliferation.
Pathways Involved: It may modulate pathways such as the NF-κB pathway, which is involved in inflammation and immune response, or the PI3K/Akt pathway, which is crucial for cell survival and growth.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are well-known for their antimalarial activity.
Oxadiazole Derivatives: Compounds such as furazolidone, which is used as an antimicrobial agent.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-[3-(2-oxo-1H-quinolin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-28-15-8-6-14(7-9-15)22-18(26)10-11-19-24-20(25-29-19)16-12-13-4-2-3-5-17(13)23-21(16)27/h2-9,12H,10-11H2,1H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVGZPOAOWWLMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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